molecular formula C6H4N2O2S B8025825 3-Methyl-5-nitrothiophene-2-carbonitrile

3-Methyl-5-nitrothiophene-2-carbonitrile

Cat. No.: B8025825
M. Wt: 168.18 g/mol
InChI Key: NCNUYCDICIQZIB-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrothiophene-2-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. This compound is characterized by the presence of a methyl group at the third position, a nitro group at the fifth position, and a nitrile group at the second position on the thiophene ring. It has the molecular formula C6H4N2O2S and a molecular weight of 168.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-nitrothiophene-2-carbonitrile typically involves the nitration of 3-methylthiophene-2-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-nitrothiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-5-nitrothiophene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitrothiophene-2-carbonitrile largely depends on its derivatives and their specific applications. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with various molecular targets, including enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-nitrothiophene-2-carbonitrile is unique due to the presence of both a nitro and a nitrile group on the thiophene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

3-methyl-5-nitrothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c1-4-2-6(8(9)10)11-5(4)3-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNUYCDICIQZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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